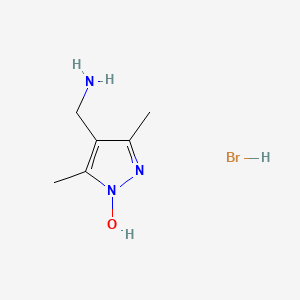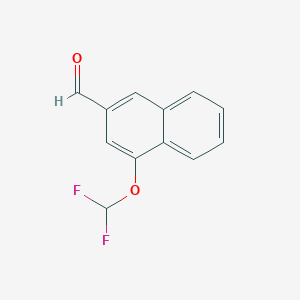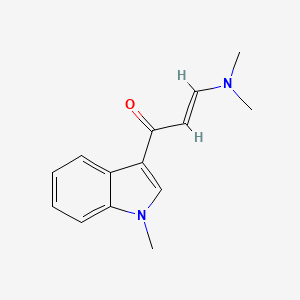
6-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(5,6,7,8-Tetrahidronaftaleno-2-il)piridazin-3(2H)-ona es un compuesto orgánico que pertenece a la clase de las piridazinonas. Este compuesto presenta un núcleo de piridazinona sustituido con un grupo tetrahidronaftalenílico. Las piridazinonas son conocidas por sus diversas actividades biológicas y se han estudiado por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-(5,6,7,8-Tetrahidronaftaleno-2-il)piridazin-3(2H)-ona generalmente implica los siguientes pasos:
Formación del intermedio tetrahidronaftaleno: El material de partida, 2-naftol, se somete a hidrogenación para formar 5,6,7,8-tetrahidronaftaleno.
Nitración y reducción: El tetrahidronaftaleno se nitra para formar 2-nitrotetrahidronaftaleno, que luego se reduce a 2-aminotetrahidronaftaleno.
Ciclización: El 2-aminotetrahidronaftaleno reacciona con un compuesto dicarbonílico adecuado, como el glioxal, en condiciones ácidas para formar el anillo de piridazinona.
Métodos de producción industrial
La producción industrial de 6-(5,6,7,8-Tetrahidronaftaleno-2-il)piridazin-3(2H)-ona puede involucrar versiones optimizadas de las rutas sintéticas anteriores, con un enfoque en maximizar el rendimiento y la pureza mientras se minimizan los costos y el impacto ambiental. Los catalizadores y los solventes se seleccionan cuidadosamente para mejorar la eficiencia de la reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
6-(5,6,7,8-Tetrahidronaftaleno-2-il)piridazin-3(2H)-ona puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el anillo de piridazinona en un anillo de piridazina.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden introducir diferentes grupos funcionales en el anillo de piridazinona.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH₄) y borohidruro de sodio (NaBH₄).
Sustitución: Se emplean reactivos como halógenos (por ejemplo, cloro, bromo) y nucleófilos (por ejemplo, aminas, tioles).
Productos principales
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de derivados de piridazina.
Sustitución: Formación de varias piridazinonas sustituidas.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas y antiinflamatorias.
Medicina: Explorado por sus posibles efectos terapéuticos, incluyendo como agente anticancerígeno.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 6-(5,6,7,8-Tetrahidronaftaleno-2-il)piridazin-3(2H)-ona involucra su interacción con objetivos moleculares y vías específicos:
Objetivos moleculares: El compuesto puede interactuar con enzimas, receptores u otras proteínas involucradas en procesos biológicos.
Vías: Puede modular vías de señalización relacionadas con la inflamación, la proliferación celular y la apoptosis.
Comparación Con Compuestos Similares
Compuestos similares
6-Fenilpiridazin-3(2H)-ona: Estructura similar pero con un grupo fenilo en lugar de un grupo tetrahidronaftalenílico.
6-(2-Naftil)piridazin-3(2H)-ona: Estructura similar pero con un grupo naftil en lugar de un grupo tetrahidronaftalenílico.
Singularidad
6-(5,6,7,8-Tetrahidronaftaleno-2-il)piridazin-3(2H)-ona es único debido a la presencia del grupo tetrahidronaftalenílico, que confiere propiedades químicas y biológicas distintas en comparación con sus análogos. Esta característica estructural puede mejorar su estabilidad, biodisponibilidad e interacción con objetivos moleculares específicos.
Propiedades
Fórmula molecular |
C14H14N2O |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C14H14N2O/c17-14-8-7-13(15-16-14)12-6-5-10-3-1-2-4-11(10)9-12/h5-9H,1-4H2,(H,16,17) |
Clave InChI |
XPJKVTNWFZFNLE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C=CC(=C2)C3=NNC(=O)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylic acid](/img/structure/B11881055.png)


![5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B11881059.png)





